3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole-containing compounds are integral to contemporary chemical research due to their proven applicability and versatility. mdpi.com The pyrazole nucleus is a key pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. numberanalytics.comnih.gov This is attributed to the wide spectrum of biological activities exhibited by pyrazole derivatives. globalresearchonline.net
These activities are summarized in the table below:
| Biological Activity | Description |
| Anti-inflammatory | Pyrazole derivatives, such as Celecoxib, are well-known for their potent anti-inflammatory properties. nih.gov |
| Antimicrobial | Many pyrazole-based compounds have demonstrated significant activity against various bacterial and fungal strains. mdpi.comglobalresearchonline.net |
| Anticancer | The pyrazole scaffold is a common feature in the design of novel anticancer agents. mdpi.comnbinno.comresearchgate.net |
| Antitubercular | Certain derivatives have shown promising activity against Mycobacterium tuberculosis. globalresearchonline.networktribe.com |
| Analgesic | Compounds like difenamizole, which contain a pyrazole ring, are used for pain relief. nih.gov |
| Antidepressant | The pyrazole moiety is found in antidepressant agents like fezolamide. nih.gov |
Beyond pharmaceuticals, pyrazoles are crucial in the agrochemical industry, serving as key intermediates in the synthesis of herbicides, insecticides, and fungicides. nbinno.comnih.gov Their unique electronic and photophysical properties also make them valuable in materials science for applications such as the development of dyes, fluorescent substances, and advanced polymers. nbinno.comglobalresearchonline.net The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules for a wide array of applications. chim.it
Historical Development and Evolution of Pyrazole Research
The study of pyrazoles dates back to the late 19th century, a period of significant advancement in organic chemistry.
Key milestones in the history of pyrazole research are outlined below:
| Year | Milestone | Contributor | Significance |
| 1883 | The term "pyrazole" was first coined. wikipedia.org | Ludwig Knorr | This marked the formal recognition of this class of compounds. Knorr's work on pyrazolone (B3327878) derivatives led to the development of the analgesic drug Antipyrine. globalresearchonline.netchim.it |
| 1889 | First synthesis of the parent pyrazole compound. globalresearchonline.net | Eduard Buchner | Buchner's synthesis provided a foundational method for accessing the basic pyrazole ring structure. numberanalytics.com |
| 1898 | Development of a classical pyrazole synthesis. wikipedia.org | Hans von Pechmann | Pechmann synthesized pyrazole from acetylene (B1199291) and diazomethane, offering another route to the core heterocycle. wikipedia.org |
| 1959 | Isolation of the first natural pyrazole. wikipedia.org | The discovery of 1-pyrazolyl-alanine from watermelon seeds demonstrated that pyrazoles exist in nature. wikipedia.org |
The initial synthesis of substituted pyrazoles was achieved by Ludwig Knorr in 1883 through the condensation of β-diketones with hydrazine (B178648) derivatives. nih.gov This method, often referred to as the Knorr pyrazole synthesis, remains a fundamental and widely used approach for constructing the pyrazole ring. numberanalytics.comwikipedia.org Over the decades, synthetic methodologies have evolved significantly. Modern techniques, including multi-component reactions, cycloaddition reactions, and transition metal-catalyzed cross-couplings, have provided chemists with highly efficient and precise tools for creating complex, functionalized pyrazole derivatives. numberanalytics.comnih.govresearchgate.net
Academic Relevance of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole as a Representative Pyrazole Derivative
The compound this compound serves as an important subject of academic research, exemplifying the exploration of structure-activity relationships within the broader pyrazole class. The specific substitution pattern—a 4-chlorophenyl group at the 3-position and a methyl group at the 4-position—provides a scaffold for further chemical modification and biological evaluation.
Research into derivatives of 3-(4-chlorophenyl)-pyrazole has demonstrated significant potential in identifying new bioactive agents. For instance, studies have shown that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives exhibit promising in vitro antifungal activity against various pathogenic fungal strains. worktribe.comrsc.org The same series of compounds also displayed noteworthy activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. worktribe.comrsc.org These findings suggest that the 3-(4-chlorophenyl)pyrazole core is a valuable starting point for developing new antifungal and antitubercular agents. worktribe.comrsc.org
Furthermore, the synthesis of related structures, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, has led to the discovery of compounds with potential anticancer activity. nih.gov Specifically, these derivatives have been investigated for their ability to inhibit kinases, such as AKT2, which are implicated in oncogenic pathways in glioma. nih.gov The academic interest in compounds like this compound lies in its role as a building block and a model system for investigating how modifications to the pyrazole scaffold influence biological activity, thereby contributing to the rational design of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONPYLIDBGTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl 4 Methyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, with the molecular formula C₁₀H₉ClN₂, NMR provides unambiguous evidence for its structure. While specific spectra for this exact compound are not widely published, data from closely related analogues and general principles of NMR allow for a detailed prediction of its spectral characteristics.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole (B372694) ring proton, the methyl group protons, and the N-H proton. The protons of the 4-chlorophenyl ring typically appear as a set of two doublets in the aromatic region (approximately 7.0-8.0 ppm) due to the chlorine substitution. The C5-H proton on the pyrazole ring would likely resonate as a singlet, while the C4-methyl protons would also appear as a singlet, typically at a higher field (upfield). The N1-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. Aromatic carbons of the chlorophenyl group are expected between 120-140 ppm, while the pyrazole ring carbons would appear in the 100-150 ppm range. The methyl carbon signal would be found at a much higher field.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyrazole N-H | Variable (often broad) | - |
| Pyrazole C5-H | ~7.5 - 8.0 (singlet) | ~130 - 140 |
| Pyrazole C3 | - | ~145 - 155 |
| Pyrazole C4 | - | ~110 - 120 |
| Methyl (on C4) | ~2.0 - 2.5 (singlet) | ~10 - 15 |
| Chlorophenyl C'1 | - | ~130 - 135 |
| Chlorophenyl C'2, C'6 | ~7.6 - 7.8 (doublet) | ~128 - 130 |
| Chlorophenyl C'3, C'5 | ~7.3 - 7.5 (doublet) | ~129 - 131 |
| Chlorophenyl C'4 | - | ~132 - 136 |
Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMBC, ¹H-¹³C HSQC, ¹H-¹H COSY, ¹H-¹H NOESY)
Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle, establishing connectivity between protons and carbons.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with its directly attached carbon atom. This would definitively assign the signals for the C5-H of the pyrazole ring, the aromatic C-H groups, and the methyl group.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the methyl protons and the C4 and C5 carbons of the pyrazole ring, as well as the C3 carbon. Correlations from the pyrazole C5-H proton to the C3 and C4 carbons would further confirm the substitution pattern.
¹H-¹H Correlation Spectroscopy (COSY) establishes proton-proton couplings within the same spin system. For this molecule, COSY would primarily show correlations between the coupled aromatic protons on the 4-chlorophenyl ring.
¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity of protons. A key NOESY correlation would be expected between the pyrazole C5-H proton and the protons of the methyl group at C4, confirming their spatial closeness on the five-membered ring.
¹H-¹⁵N HMBC Spectroscopy for Nitrogen Atom Characterization
To unequivocally determine the chemical environment of the nitrogen atoms within the pyrazole ring, ¹H-¹⁵N HMBC spectroscopy is employed. This technique detects long-range correlations between protons and nitrogen atoms. For this compound, correlations would be expected between the N1-H proton and the pyrazole carbons C3 and C5. Furthermore, the C5-H proton would show a correlation to the N1 atom, and potentially a weaker correlation to the N2 atom, confirming the tautomeric state and connectivity within the heterocyclic core nih.gov.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Studies on analogous compounds, such as 5-(4-Chlorophenyl)-3H-pyrazol-3-one, have utilized both experimental and theoretical (DFT) calculations to assign these vibrational modes elsevierpure.com.
For this compound, the IR spectrum would exhibit characteristic bands:
N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the pyrazole ring.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring and pyrazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-Cl stretching: A strong absorption corresponding to the carbon-chlorine bond is typically found in the fingerprint region, around 1090 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring provide information on the substitution pattern and are found between 800-900 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and would aid in confirming the assignments made from the IR spectrum elsevierpure.com.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3100 - 3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C / C=N Ring Stretch | 1450 - 1600 | IR, Raman |
| C-H Bending (Methyl) | 1375 - 1450 | IR |
| C-Cl Stretch | ~1090 | IR |
| Aromatic C-H Bending | 800 - 900 | IR |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₉ClN₂, giving it a theoretical molecular weight of approximately 192.64 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, along with an isotope peak (M+2) at m/z 194 of about one-third the intensity, which is characteristic of the presence of a single chlorine atom.
The fragmentation of pyrazoles is a subject of detailed study, with common pathways involving the loss of stable neutral molecules researchgate.net. The fragmentation pattern for this compound would likely include:
Loss of a hydrogen radical ([M-H]⁺) to form a more stable cation.
Loss of a methyl radical ([M-CH₃]⁺).
Cleavage of the pyrazole ring, leading to the loss of HCN (m/z 27) or N₂ (m/z 28).
Loss of the chlorine atom ([M-Cl]⁺).
Formation of the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111.
Analysis of these fragments allows for the reconstruction of the molecular structure and confirmation of the constituent parts.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although the specific crystal structure for this compound is not available, data from closely related compounds like 3-(4-bromophenyl)-5-methyl-1H-pyrazole and 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provide significant insight into the expected structural features researchgate.netresearchgate.net.
The analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the pyrazole and chlorophenyl ring geometries.
Planarity: The pyrazole ring is expected to be largely planar.
Dihedral Angle: A key parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-chlorophenyl ring. In analogous structures, this angle can vary, indicating some degree of rotational freedom researchgate.net.
Crystal Packing and Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. Intermolecular interactions such as N-H···N hydrogen bonds between pyrazole rings of adjacent molecules are highly probable, leading to the formation of supramolecular chains or networks. π–π stacking interactions between the aromatic rings may also be present, further stabilizing the crystal structure researchgate.net.
Interactive Table: Representative Crystallographic Data from an Analogous Compound (3-(4-bromophenyl)-5-methyl-1H-pyrazole) researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070(3) |
| b (Å) | 9.2731(7) |
| c (Å) | 17.5641(14) |
| V (ų) | 962.09(12) |
| Z | 4 |
| T (K) | 293(2) |
| Calculated Density | - |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. For pyrazole derivatives, the absorption bands are typically due to π→π* transitions within the conjugated system formed by the aromatic and heterocyclic rings.
The parent 1H-pyrazole shows a strong absorption maximum (λmax) around 210 nm nist.gov. For this compound, the presence of the chlorophenyl substituent, which extends the conjugated system, is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax compared to the unsubstituted pyrazole. The absorption spectrum would likely show strong absorbance in the 250-300 nm range, which is characteristic of such conjugated aromatic-heterocyclic systems researchgate.netresearchgate.net. The exact position of λmax and the molar absorptivity (ε) are dependent on the solvent used for the analysis.
Chemical Reactivity and Functionalization of 3 4 Chlorophenyl 4 Methyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is generally reactive towards electrophiles. rrbdavc.org In unsubstituted pyrazoles, electrophilic attack typically occurs at the C4 position, which is the most electron-rich and nucleophilic center. rrbdavc.orgresearchgate.net However, in 3-(4-chlorophenyl)-4-methyl-1H-pyrazole, this position is blocked by a methyl group. Consequently, electrophilic substitution is directed to the C5 position of the pyrazole ring. researchgate.net Common electrophilic substitution reactions include nitration and halogenation.
Nitration: The introduction of a nitro group onto the pyrazole ring can be achieved using nitrating agents like a mixture of concentrated nitric and sulfuric acids. nih.govorganicchemistrytutor.com For 4-substituted pyrazoles, this reaction would yield the 5-nitro derivative.
Halogenation: Halogenation, such as bromination or iodination, can be performed using reagents like bromine or iodine monochloride. nih.gov These reactions also selectively occur at the C5 position in 4-methyl substituted pyrazoles. The use of N-halosuccinimides is another effective method for the halogenation of pyrazoles. researchgate.net
The reactivity of the chlorophenyl ring towards electrophilic substitution must also be considered. The chlorine atom is an ortho-, para-directing deactivator. libretexts.org Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions (C2' and C6') of the phenyl ring, though the deactivating effect of the chlorine and the pyrazole moiety makes such reactions less favorable compared to reactions on the pyrazole ring itself.
Nucleophilic Attack and Addition Reactions
The primary sites for nucleophilic attack on the this compound scaffold are the nitrogen atoms of the pyrazole ring. Due to tautomerism (see section 4.5), the N-H proton can reside on either nitrogen, and deprotonation with a base generates a pyrazolate anion, which is a potent nucleophile. This anion readily reacts with various electrophiles, most notably in N-alkylation and N-acylation reactions.
N-Alkylation: This is a common reaction for pyrazoles, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base or using alternative methods like acid-catalyzed reactions with trichloroacetimidates. dntb.gov.uasemanticscholar.org For an unsymmetrical pyrazole like this compound, alkylation can lead to a mixture of two regioisomers: 1-alkyl-3-(4-chlorophenyl)-4-methyl-1H-pyrazole and 1-alkyl-5-(4-chlorophenyl)-4-methyl-1H-pyrazole. The ratio of these products is influenced by steric factors and reaction conditions, with bulky substituents often directing the alkyl group to the less sterically hindered nitrogen. dntb.gov.uaresearchgate.net
| Pyrazole Substrate | Alkylating Agent | Conditions | Major Product Isomer | Reference |
|---|---|---|---|---|
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1-(Phenethyl)-4-chloro-1H-pyrazole | semanticscholar.org |
| 3-Methylpyrazole | α,β-Unsaturated ketones | Phase-transfer catalyst | Predominantly 1-alkylation at N1 adjacent to C5 | researchgate.net |
| Ethyl 1H-pyrazole-3-carboxylate | Various alkyl halides | K₂CO₃ in DMSO | Ethyl 1-alkyl-1H-pyrazole-3-carboxylate (N1 alkylation) | researchgate.net |
Transition Metal-Catalyzed C-H Functionalization and Cross-Coupling Strategies
Modern synthetic methods, particularly those catalyzed by transition metals, have enabled the direct functionalization of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgelsevierpure.com
C-H Functionalization: Direct C-H functionalization of the pyrazole ring offers an atom-economical way to introduce new substituents. researchgate.net The Lewis basic N2 nitrogen atom can act as a directing group, guiding the metal catalyst to activate and functionalize the adjacent C3 or C5 C-H bonds. researchgate.net For this compound, C-H activation would preferentially occur at the C5 position. researchgate.net
Cross-Coupling Reactions: The chlorine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecules by forming new bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can replace the chlorine atom with an aryl or alkyl group. nih.gov
Sonogashira Coupling: This palladium-catalyzed reaction with a terminal alkyne would introduce a phenylethynyl group at the C4' position of the phenyl ring. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, replacing the chlorine with an amine, which is useful for synthesizing various derivatives.
| Reaction Type | Substrate Handle | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl-Cl | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl compound | nih.gov |
| Sonogashira | Aryl-Cl | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne | nih.gov |
| Buchwald-Hartwig | Aryl-Cl | Amine (R₂NH) | Pd catalyst / Ligand / Base | Aryl-amine | acs.org |
| Grignard Coupling | Aryl-Br | Aryl-MgBr | PdCl₂(dppf) | Biaryl compound | clockss.org |
Derivatization and Functional Group Interconversions at the Chlorophenyl and Methyl Positions
Beyond reactions on the pyrazole ring itself, the substituents at the C3 and C4 positions can be chemically modified.
Chlorophenyl Position: As discussed in the cross-coupling section, the C-Cl bond is a key site for derivatization. Nucleophilic aromatic substitution to replace the chlorine is generally difficult but can be achieved under specific conditions or with highly activated substrates.
Methyl Position: The methyl group at the C4 position can also be functionalized. For instance, radical halogenation could introduce a halogen, creating a halomethyl group (e.g., -CH₂Br), which is a versatile synthetic intermediate for further nucleophilic substitution. Oxidation of the methyl group could potentially lead to a carboxylic acid derivative, although this might require harsh conditions that could affect other parts of the molecule.
Tautomerism and its Influence on Reactivity and Structure
A crucial aspect of the chemistry of N-unsubstituted pyrazoles is annular prototropic tautomerism. numberanalytics.comnih.gov This involves the migration of the proton between the two ring nitrogen atoms. rrbdavc.org For this compound, this results in an equilibrium between two tautomeric forms: the 3-(4-chlorophenyl) and the 5-(4-chlorophenyl) isomers.
The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid vs. solution). researchgate.netfu-berlin.de Generally, electron-donating groups tend to favor the tautomer where they are at the C3 position. researchgate.net Conversely, electron-withdrawing groups often stabilize the tautomer where they are located at C5, placing the N-H group adjacent to them at N1. nih.gov Studies on 3(5)-phenylpyrazoles have shown that the 3-phenyl tautomer is often the major form in both solution and the solid state. fu-berlin.de
This tautomeric equilibrium has a profound impact on the molecule's reactivity. numberanalytics.comresearchgate.net
Influence on Substitution: As mentioned in section 4.2, N-alkylation or N-acylation of the pyrazolate anion can lead to two different regioisomeric products. The ratio of these products is directly dependent on the relative stability of the tautomers and the reaction kinetics.
Structural and Biological Implications: The existence of two tautomers means the molecule can present different hydrogen bond donor/acceptor patterns. acs.org This can significantly affect its intermolecular interactions, crystal packing, and how it binds to biological targets like enzymes, where the specific arrangement of atoms is critical for recognition and activity. acs.org
Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl 4 Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. It has been widely applied to pyrazole (B372694) derivatives to predict their structural parameters with high accuracy. mdpi.comnih.gov DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are employed to determine the most stable conformation (optimized geometry) of a molecule in the gas phase. mdpi.comnih.gov
For related pyrazole compounds, studies have shown that the geometric parameters (bond lengths and angles) calculated using DFT are in good agreement with experimental data obtained from X-ray crystallography. mdpi.comnih.gov For instance, in a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the largest difference between experimental and predicted bond lengths was a mere -0.0281 Å, and for bond angles, it was 1.9937°, indicating satisfactory calculational precision. nih.gov These calculations confirm that the predicted geometry can effectively reproduce the actual structural parameters. mdpi.com
The electronic properties derived from DFT, such as total energy, dipole moment, and charge distribution on atoms, are crucial for understanding the molecule's stability and reactivity. jocpr.com Such theoretical analyses provide a foundational understanding of the intrinsic properties of the pyrazole scaffold.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters for a Related Pyrazole Derivative Data adapted from studies on analogous pyrazole structures to illustrate typical DFT accuracy.
| Parameter | Experimental Value (Å/°) | Calculated Value (Å/°) | Difference |
| C=N Bond Length | 1.292 Å | 1.290 Å | -0.002 Å |
| N-N Bond Length | 1.398 Å | 1.405 Å | +0.007 Å |
| C-Cl Bond Length | 1.745 Å | 1.773 Å | +0.028 Å |
| C-N-N Bond Angle | 110.5° | 112.5° | +2.0° |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that characterizes the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.commalayajournal.orgacadpubl.eu
In studies of related chlorophenyl-containing heterocyclic compounds, the HOMO is often localized on the pyrazole or imidazole (B134444) ring and the phenyl ring, while the LUMO is distributed over the heterocyclic ring and the substituted phenyl ring. malayajournal.orgacadpubl.eu This distribution indicates that charge transfer can readily occur within the molecule. malayajournal.org
The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map:
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.
Green regions represent neutral potential. researchgate.net
For pyrazole derivatives, MEP analysis often reveals that negative potential is concentrated around the nitrogen atoms of the pyrazole ring and any electronegative substituents, making these the primary sites for electrophilic interaction. nih.gov
Table 2: FMO Energy Values for an Analogous Chlorophenyl-Heterocycle
| Orbital | Energy (eV) | Description |
| HOMO | -5.2822 eV | Electron Donor |
| LUMO | -1.2715 eV | Electron Acceptor |
| Energy Gap (ΔE) | 4.0106 eV | Chemical Stability/Reactivity Indicator |
Data derived from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole to illustrate typical FMO analysis results. malayajournal.org
Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis) and Comparison with Experimental Data
DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (IR spectra) can be calculated and compared with experimental data. mdpi.com Typically, a scaling factor (e.g., 0.96 for B3LYP/6-311G**) is applied to the calculated frequencies to account for anharmonicity and other systematic errors, leading to a very good correlation between theoretical and experimental spectra. nih.gov These calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed. jocpr.com For a series of 4-halogenated-1H-pyrazoles, DFT calculations were used to predict ¹H NMR data, which were found to be in agreement with previously published experimental values. mdpi.com Such comparisons are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. nih.gov
Table 3: Comparison of Experimental and Calculated IR Frequencies for a Related Pyrazole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3328 | 3291 |
| Aromatic C-H Stretch | 3050 | 3045 |
| C=O Stretch | 1674 | 1680 |
| Aromatic Ring Stretch | 1626 | 1639 |
Data compiled from studies on analogous pyrazole structures to illustrate typical correlations. mdpi.compensoft.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior and interactions over time. MD simulations are particularly useful for analyzing the stability of a ligand when bound to a biological target, such as a protein. nih.gov
In studies involving pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed to analyze the stability of the docking results. nih.govnih.gov These simulations revealed that the compounds exhibited good stability within the binding sites of the target receptors, with only minor conformational changes and fluctuations. nih.govnih.gov MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex, providing a more realistic model of the binding event. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are essential in drug discovery for understanding which molecular properties are key to a desired therapeutic effect and for predicting the activity of new, unsynthesized molecules. nih.gov
For various series of pyrazole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully performed. nih.gov These models correlate biological activity with steric, electrostatic, hydrophobic, and hydrogen bonding fields of the molecules. nih.gov For example, a 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives as antitubercular agents identified the key structural features required for activity, providing valuable guidance for the rational design of more potent inhibitors. nih.gov Similarly, a 3D-QSAR model was built for 4,5-dihydropyrazole derivatives to better understand the pharmacophore required for BRAF(V600E) inhibitory activity. nih.gov
Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net
A pharmacophore model can be generated from a set of known active ligands or from the crystal structure of a ligand-receptor complex. mdpi.com Once developed, this model serves as a 3D query to screen large chemical databases for new compounds that match the pharmacophore, a process known as virtual screening. nih.gov For pyrazole-containing compounds, pharmacophore models have been developed to identify novel inhibitors for targets like carbonic anhydrase and Polo-like kinase 1 (PLK-1). researchgate.netnih.gov This approach focuses the search for new leads and helps in the rational design of ligands with improved affinity and selectivity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule, typically a protein receptor. ijpbs.com It is a cornerstone of structure-based drug design, providing insights into how a ligand interacts with the active site of its target. researchgate.net
Numerous docking studies have been performed on derivatives of 3-(4-Chlorophenyl)-1H-pyrazole to explore their potential as inhibitors for various therapeutic targets. These studies use software like AutoDock to place the ligand into the binding pocket of a protein and score the different poses based on binding energy. ijpbs.comnih.gov Lower binding energy generally indicates a more stable and favorable interaction.
For example, derivatives have been docked against targets such as:
Kinases (VEGFR-2, Aurora A, CDK2): Studies on pyrazole derivatives revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol, suggesting potential as anticancer agents. nih.gov
Human Mitochondrial Branched-Chain Aminotransferase (BCATm): A pyrazoline derivative showed a high docking score of -6.898, indicating potential as an anticonvulsant. researchgate.net
Carbonic Anhydrases (hCA I and hCA II): Pyrazole-carboxamides were docked into hCA I and hCA II, showing strong interactions and better binding than the reference inhibitor, acetazolamide. nih.gov
Succinate Dehydrogenase (SDH): Docking of a pyrazole-4-carboxamide derivative into the active site of SDH predicted its binding orientation and helped explain its antifungal activity. nih.gov
These studies consistently show that the pyrazole scaffold can be effectively accommodated in various enzyme active sites, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with crucial amino acid residues.
Table 4: Summary of Molecular Docking Studies on 3-(4-Chlorophenyl)-pyrazole Derivatives
| Target Protein | PDB ID | Ligand Type | Binding Energy / Score | Key Interactions | Potential Application | Reference |
| VEGFR-2 | 2QU5 | Pyrazole-thiadiazole derivative | -10.09 kJ/mol | Hydrogen bonds with active site residues | Anticancer | nih.gov |
| CDK2 | 2VTO | Pyrazole-carboxamide derivative | -10.35 kJ/mol | Deep binding in pocket, H-bonds | Anticancer | nih.gov |
| BCATm | 2A1H | Pyrazoline-methanone derivative | -6.898 (Dock Score) | Interaction with active site | Anticonvulsant | researchgate.net |
| hCA I / hCA II | - | Pyrazole-carboxamide-sulfonamide | Favorable binding energies | Interactions with Zn²⁺ and key residues | Carbonic Anhydrase Inhibition | nih.gov |
| SDH | - | Pyrazole-carboxamide derivative | - | Binding in the ubiquinone binding site | Antifungal | nih.gov |
In Vitro Biological Activities and Mechanistic Investigations of 3 4 Chlorophenyl 4 Methyl 1h Pyrazole and Pyrazole Derivatives
Anticancer Activities (In Vitro Studies)
The pyrazole (B372694) scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant anticancer potential. nih.govnih.gov Derivatives of pyrazole have been extensively synthesized and evaluated for their ability to combat cancer, showing activity against numerous cancer cell lines. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, which can significantly modulate the compound's biological activity. nih.gov The presence of a 4-chlorophenyl group at the 3-position of the pyrazole ring is a common feature in many biologically active derivatives, contributing to their cytotoxic effects.
In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines
A significant body of research has focused on the in vitro cytotoxicity of pyrazole derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govwaocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (designated as 3f), demonstrated potent, dose-dependent cytotoxicity with IC₅₀ values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.govwaocp.org These values were considerably lower than those for the standard chemotherapeutic drug, Paclitaxel, in the same study. nih.govwaocp.org
Similarly, a novel thiadiazole derivative, 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (CPNT), exhibited a potent dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2. researchgate.net This compound showed a very low IC₅₀ value of 0.8 μg/ml within 24 hours, indicating strong growth-inhibitory properties. researchgate.net
Further studies on other pyrazole derivatives have shown broad-spectrum antiproliferative activity. For example, newly synthesized pyrazole-4-sulfonamide derivatives were tested for their in vitro antiproliferative activity against U937 human monocytic leukemia cells. synergypublishers.com Another study synthesized 1,3,5-trisubstituted-1H-pyrazole derivatives and found several compounds exhibited significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC₅₀ values ranging from 3.9 to 35.5 μM against MCF-7 cells. nih.govrsc.org
Interactive Table: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | Incubation Time (h) | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 24 | 14.97 µM | nih.govwaocp.org |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 48 | 6.45 µM | nih.govwaocp.org |
| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (CPNT) | HepG2 (Hepatocellular Carcinoma) | 24 | 0.8 µg/ml | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazole derivatives (various) | MCF-7 (Breast Cancer) | Not Specified | 3.9–35.5 µM | nih.govrsc.org |
Mechanistic Investigations of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Specific Protein Kinases like VEGFR-2, FLT3, or BTK)
The anticancer effects of pyrazole derivatives are exerted through various mechanisms that disrupt cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. The derivative CPNT, containing the 3-(4-chlorophenyl)-1H-pyrazol-4-yl moiety, was shown to induce apoptosis in HepG2 cells, as indicated by an increased percentage of cells in the sub-G1 phase of the cell cycle and confirmed by chromatin condensation studies. researchgate.net Similarly, studies on other pyrazole derivatives in MDA-MB-468 breast cancer cells revealed that apoptosis was triggered through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.orgresearchgate.net
Cell cycle arrest is another critical mechanism. Treatment of MDA-MB-468 cells with a potent pyrazole derivative led to cell cycle arrest in the S phase. nih.govwaocp.org Other pyrazole compounds have been shown to cause cell cycle arrest at the G1 or G2/M phases in different cancer cell lines, preventing the cells from dividing and proliferating. mdpi.compreprints.org
Inhibition of protein kinases, which are crucial for cell signaling and growth, is a key target for modern cancer therapies. Pyrazole derivatives have been identified as potent inhibitors of various protein kinases. For example, the pyrazolopyrimidine derivative PP2, which features a 3-(4-chlorophenyl) group, is a potent, ATP-competitive inhibitor of the Src family of protein tyrosine kinases. nih.govresearchgate.net A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit Protein Kinase B (PKB/AKT2), a vital component of a signaling pathway that is often hyperactive in cancers like glioma. nih.gov Furthermore, pyrazole-based compounds have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation. Inhibition of CDK2 by these compounds leads to cell cycle arrest and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Insights into Anticancer Potential
Structure-activity relationship (SAR) studies are essential for optimizing the anticancer efficacy of pyrazole derivatives. These studies have shown that the nature and position of substituents on the pyrazole ring significantly influence cytotoxicity. nih.gov
The presence of a halogen, such as chlorine, on the phenyl ring at position 3 or 5 of the pyrazole core is often associated with enhanced anticancer activity. greenpharmacy.info For instance, SAR analysis of 1,3,5-trisubstituted-1H-pyrazole derivatives highlighted the importance of chlorophenyl groups, alongside thiazole (B1198619) and sulfonamide moieties, in enhancing cytotoxic effects against cancer cell lines. nih.govrsc.org
Antimicrobial Activities (In Vitro Studies)
In addition to their anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new antibacterial and antifungal agents. ekb.eg The rise of antimicrobial resistance necessitates the discovery of novel chemical entities to combat pathogenic microbes.
In Vitro Antibacterial Efficacy
Pyrazole derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. A study on 1,3,5-trisubstituted pyrazole derivatives demonstrated that compounds with chloro and bromo substitutions at the third and fifth positions exhibited good antibacterial activity. greenpharmacy.info The activity was tested against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Klebsiella pneumoniae. greenpharmacy.info The results indicated that electronegative groups enhance antibacterial efficacy. greenpharmacy.info
Another study synthesized pyrazoline derivatives from vanillin, including a compound with a 3-(4-chlorophenyl) moiety, and tested their antibacterial potential. researchgate.net The synthesized compounds showed broad-spectrum antibacterial activity, with the highest activity observed against Staphylococcus aureus. researchgate.net Research on other novel pyridinone and pyrazole derivatives also showed weak to good antibacterial activity against four bacterial strains, with the most active compounds showing promise against Bacillus subtilis and Proteus vulgaris. johnshopkins.edu Molecular docking studies suggest that some of these derivatives may act by inhibiting bacterial topoisomerase IV, an essential enzyme for DNA replication. johnshopkins.edu
Interactive Table: In Vitro Antibacterial Activity of Pyrazole Derivatives
| Bacterial Strain | Compound Type | Activity/Result | Reference |
|---|---|---|---|
| Staphylococcus aureus (Gram-positive) | 1,3,5-trisubstituted pyrazoles (Br/Cl substituted) | Good activity | greenpharmacy.info |
| Escherichia coli (Gram-negative) | 1,3,5-trisubstituted pyrazoles (Br/Cl substituted) | Good activity | greenpharmacy.info |
| Staphylococcus aureus | 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Highest activity in series (7.25 mm inhibition at 1000 ppm) | researchgate.net |
| Bacillus subtilis | Pyridinone and Pyrazole derivatives | Good activity | johnshopkins.edu |
In Vitro Antifungal Efficacy
The antifungal potential of pyrazole derivatives is well-documented, with activity demonstrated against both human and plant pathogenic fungi. A study specifically investigating 3-(4-chlorophenyl)-4-substituted pyrazole derivatives reported very good antifungal activity against four pathogenic fungal strains: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Aspergillus flavus. nih.gov The study highlighted that derivatives incorporating 1,3,4-oxadiazole (B1194373) and 5-pyrazolinone scaffolds showed particular promise. nih.gov
In another study, fluorinated 4,5-dihydro-1H-pyrazole derivatives were tested against several phytopathogenic fungi. nih.gov A 2-chlorophenyl derivative (H9) was the most active against Sclerotinia sclerotiorum and Fusarium culmorum, showing inhibition of 43.07% and 46.75%, respectively. nih.gov Furthermore, a series of pyrazolo[3,4-c]isothiazole derivatives, including a 6-(4-chlorophenyl)-4-methyl variant, was evaluated against dermatophytes, the fungi that cause skin, hair, and nail infections. researchgate.net The results showed that fungi parasitic on humans, such as Trichophyton rubrum, were generally more sensitive to these compounds than geophilic species. researchgate.net These findings underscore the potential of the pyrazole scaffold in the development of new antifungal agents for both agricultural and medical applications.
Mechanistic Research of Antimicrobial Action (e.g., Enzyme Inhibition like N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE))
The antimicrobial action of pyrazole derivatives is attributed to several mechanisms, a key one being the inhibition of essential bacterial enzymes. nih.gov For instance, some pyrazole compounds have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.goveurekaselect.com Molecular docking studies have predicted that certain pyrazole-based compounds can inhibit dihydrofolate reductase (DHFR), a mechanism later confirmed by enzyme inhibition studies. nih.gov
Another significant mechanism involves the disruption of the bacterial cell wall. nih.gov The effectiveness of these compounds can be influenced by the structure of the bacterial cell wall and the specific structure of the pyrazole derivative itself. nih.gov Some antibiotics function by inhibiting steps in the synthesis of peptidoglycan, a critical component of the cell wall, and it is possible that pyrazole derivatives share this mode of action. nih.gov For example, certain naphthyl-substituted pyrazole-derived hydrazones are believed to exert their antibacterial effect by disrupting the cell wall. nih.gov
Structure-Activity Relationship (SAR) Insights into Antimicrobial Potential
The structure-activity relationship (SAR) for pyrazole derivatives reveals that specific structural features are crucial for their antimicrobial potency. Studies indicate that the presence of a pyrazole-1-carbothiohydrazide unit is associated with higher activity compared to a pyrazolyl thiadiazine unit. nih.gov Furthermore, a free carbothiohydrazide moiety appears to enhance this antimicrobial activity. nih.gov
The nature and position of substituents on the pyrazole ring and associated phenyl rings also play a significant role. For instance, pyrazoline-clubbed pyrazole derivatives have shown potency against P. aeruginosa. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have demonstrated broad-spectrum antibacterial activity, with minimum bactericidal concentrations (MBC) below 1 µg/ml for several strains. nih.gov The antimicrobial activity is also dependent on the impermeability of the microbial cells or differences in their ribosomes. nih.gov
Anti-inflammatory Activities (In Vitro Studies)
Pyrazole derivatives are well-established as a pivotal class of compounds in medicinal chemistry, renowned for their significant anti-inflammatory properties. ijpsjournal.comnih.gov Their pharmacological activity is often based on the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COXs). nih.gov Many pyrazole-containing compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
In Vitro Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory effect of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov Many derivatives exhibit selective inhibition of COX-2, the inducible isoform found at inflammation sites, over the constitutive COX-1 isoform. ijpsjournal.comnih.gov This selectivity is a desirable trait for anti-inflammatory agents.
For example, newly synthesized pyrazole-pyridazine hybrids were evaluated for their COX-1 and COX-2 inhibitory activity. The trimethoxy derivatives 5f and 6f were identified as the most active, showing greater COX-2 inhibitory action than the standard drug celecoxib. rsc.org Another study on new pyrazole derivatives also found that most tested compounds were selective towards COX-2 inhibition, with several exhibiting IC50 values in the nanomolar range. nih.gov Compound AD 532 (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) was identified as a potent COX-2 inhibitor, though less so than celecoxib, which may suggest a lower potential for cardiovascular toxicity. nih.gov
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2a | - | 19.87 | - | nih.gov |
| 3b | - | 39.43 | 22.21 | nih.gov |
| 4a | - | 61.24 | 14.35 | nih.gov |
| 5b | - | 38.73 | 17.47 | nih.gov |
| 5e | - | 39.14 | 13.10 | nih.gov |
| 5f | - | 1.50 µM | - | rsc.org |
| 6f | - | 1.15 µM | - | rsc.org |
| 6e | Comparable to Celecoxib | rsc.org |
Structure-Activity Relationship (SAR) Insights into Anti-inflammatory Potential
The anti-inflammatory potential of pyrazole derivatives is heavily influenced by their molecular structure. Quantitative structure-activity relationship (QSAR) analyses have been performed on series of pyrazole derivatives to understand the requirements for their anti-inflammatory action, such as binding to p38 kinase. neuroquantology.com
The nature of the substituents on the pyrazole core is critical. For instance, in a series of 3,5-diaryl pyrazoles, the presence of a chloro substituent was found to improve anti-inflammatory activity. researchgate.net Docking studies of potent COX-2 inhibitors revealed that they adopt conformations similar to highly selective inhibitors like SC-558. nih.gov The presence of a sulfonamide group, as seen in celecoxib, can facilitate binding to the hydrophobic pocket of the COX-2 enzyme. ijpsjournal.com For pyrazolo[3,4-d]pyridazine derivatives, substitutions also dictated their ability to inhibit cyclooxygenase-2 expression in lipopolysaccharide-stimulated cells. researchgate.net
Other In Vitro Biological Activities and Mechanistic Research
Beyond their antimicrobial and anti-inflammatory effects, pyrazole derivatives have been investigated for a range of other biological activities in vitro, including neuroprotective properties.
Neuroprotective Activity (In Vitro)
Several studies have highlighted the neuroprotective potential of pyrazole derivatives in in vitro models. nih.gov In one study, a series of aryl azoles synthesized from substituted hydrazine (B178648) and α-β-unsaturated ketones were evaluated in an N-methyl-D-aspartate (NMDA) toxicity paradigm, demonstrating neuroprotective activity between 15% and 40%. nih.gov
Another investigation focused on pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl moiety. The less cytotoxic compounds were tested for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced death in neuroblastoma SH-SY5Y cells. researchgate.net These compounds showed significant cell protection, with one pyrazolo[3,4-d]pyridazine compound exhibiting over 100% relative neuroprotection. researchgate.net Furthermore, novel pyrazolyl oxalamides have shown moderate activity as inhibitors of neurotoxic secretions from microglia-like cells without displaying cytotoxic effects. researchgate.net
Antidiabetic Activity (In Vitro, e.g., α-Glucosidase Inhibition)
The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. frontiersin.org While direct in vitro studies on the α-glucosidase inhibitory activity of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole were not found in the reviewed literature, extensive research has been conducted on various pyrazole derivatives, demonstrating their potential as α-glucosidase inhibitors.
A recent study highlighted the significant α-glucosidase inhibitory potential of acyl pyrazole sulfonamides. frontiersin.org One of the most potent compounds in this series, bearing a chlorine atom at the para-position of a phenyl ring, exhibited an IC50 value of 1.13 ± 0.06 µM. frontiersin.org This potency was approximately 35 times greater than that of the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). frontiersin.org The structure-activity relationship (SAR) studies in this research indicated that the nature and position of substituents on the acyl group significantly influence the inhibitory activity. frontiersin.org
Furthermore, pyrazole-1,2,3-triazole hybrids have also been investigated for their α-glucosidase inhibitory effects. researchgate.net Compounds featuring 4-nitro and 4-chloro substitutions demonstrated significant inhibitory activity, with IC50 values of 3.35 µM and 6.58 µM, respectively, which are comparable to the standard inhibitor acarbose (IC50 = 3.86 µM). researchgate.net Additionally, pyrazolo[3,4-b]pyridine derivatives have shown potent in vitro anti-diabetic activity against the α-amylase enzyme, with some derivatives exhibiting IC50 values around 5 µM, significantly lower than that of acarbose. mdpi.com
These findings collectively suggest that the pyrazole scaffold is a promising framework for the design of novel α-glucosidase inhibitors. The presence of a chlorophenyl group, as seen in highly potent derivatives, indicates that this compound could potentially exhibit similar activity, although empirical data is needed for confirmation.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| Acyl Pyrazole Sulfonamides | Compound with p-chloro substituent | 1.13 ± 0.06 | frontiersin.org |
| Pyrazole-1,2,3-triazole Hybrids | Compound with 4-nitro group | 3.35 | researchgate.net |
| Pyrazole-1,2,3-triazole Hybrids | Compound with 4-chloro group | 6.58 | researchgate.net |
| Standard | Acarbose | 3.86 - 35.1 | frontiersin.orgresearchgate.net |
Antioxidant Activity (In Vitro Radical Scavenging)
The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge free radicals in vitro. Common assays for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific data on the radical scavenging activity of this compound is not available in the reviewed literature, numerous studies have demonstrated the antioxidant properties of the broader class of pyrazole derivatives.
Research on sulfur- or selenium-containing 4-(arylchalcogenyl)-1H-pyrazoles has shown their capacity to reduce lipid peroxidation and reactive species in vitro. cdnsciencepub.com Specifically, compounds such as 4-((4-chlorophenyl)selanyl)-3,5-dimethyl-1-phenyl-1H-pyrazole and its thio-analogue were investigated, indicating that chloro-substituted pyrazoles possess antioxidant potential. cdnsciencepub.com Another study highlighted that chloro derivatives of newly synthesized pyrazoles were the most active in antimicrobial screening and also exhibited antioxidant activity in DPPH radical scavenging assays. nih.gov
The mechanism of the DPPH assay involves the donation of a hydrogen atom by the antioxidant to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidants. e3s-conferences.org The efficiency of these pyrazole derivatives as antioxidants is often influenced by the nature and position of their substituents.
Although direct experimental values for this compound are not provided in the existing literature, the consistent antioxidant activity observed in various chloro-substituted pyrazole derivatives suggests that this compound may also possess radical scavenging properties.
Table 2: Antioxidant Activity Assays for Pyrazole Derivatives
| Assay | Principle | Common Reference Compounds |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Ascorbic Acid, Trolox |
| ABTS Radical Cation Scavenging | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Ascorbic Acid, Trolox |
In Vitro Enzyme Inhibition (e.g., Thrombin, N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)) and Underlying Mechanisms of Action
While no specific data exists for the inhibitory activity of this compound against thrombin or N-acylethanolamine-hydrolyzing acid amidase (NAAA), various other pyrazole derivatives have been identified as potent inhibitors of these enzymes, with distinct mechanisms of action.
Thrombin Inhibition
Thrombin is a crucial serine protease in the blood coagulation cascade, making it a key target for antithrombotic therapies. mdpi.com Certain acylated 1H-pyrazol-5-amines have been developed as covalent thrombin inhibitors that operate through a "serine-trapping" mechanism. mdpi.comsemanticscholar.org In this process, the catalytic Ser195 residue of thrombin nucleophilically attacks the electrophilic center of the acylated pyrazole. mdpi.com This results in the transfer of the acyl group to the serine residue, thereby acylating and inactivating the enzyme. mdpi.com This inhibition is often transient, as the acyl-enzyme complex can undergo slow hydrolysis. semanticscholar.org The potency of these inhibitors is highly dependent on the substituents on the pyrazole core and the acyl group. For instance, some derivatives have shown IC50 values in the nanomolar range. researchgate.net
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
NAAA is a cysteine amidase that hydrolyzes N-acylethanolamines, such as the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). researchgate.net Inhibition of NAAA is a promising strategy for managing inflammation. acs.org A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. acs.orgnih.gov These compounds act as non-covalent inhibitors, with some derivatives, such as ARN19689, exhibiting IC50 values in the low nanomolar range (e.g., 0.042 µM for human NAAA). nih.gov The development of potent and systemically available NAAA inhibitors from this class of pyrazole derivatives offers a promising avenue for new anti-inflammatory agents. acs.orgnih.gov
The diverse inhibitory capabilities of pyrazole derivatives against enzymes like thrombin and NAAA underscore the versatility of the pyrazole scaffold in medicinal chemistry.
Table 3: Pyrazole Derivatives as Enzyme Inhibitors
| Target Enzyme | Class of Pyrazole Inhibitor | Mechanism of Action |
|---|---|---|
| Thrombin | Acylated 1H-pyrazol-5-amines | Covalent (Serine-trapping) |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Pyrazole azabicyclo[3.2.1]octane sulfonamides | Non-covalent |
Applications As Chemical Probes and Sensors
Development of Fluorescent Probes for Ion Detection (e.g., Metal Ions, Anions)
Derivatives based on the pyrazole (B372694) core have been successfully developed as highly selective and sensitive fluorescent probes for various metal ions. The selectivity of these sensors can be precisely controlled by altering the substituents on the pyrazole ring, which in turn modifies the electronic properties and the geometry of the metal-binding site. nih.gov
Research on pyrazole-based sensors has demonstrated their effectiveness in detecting biologically and environmentally important cations. For instance, a study on simple pyrazole sensors derived from chalcone (B49325) precursors revealed distinct responses to different metal ions. One pyrazole derivative exhibited a remarkable 20-fold increase in fluorescence emission at 480 nm in the presence of Zinc (Zn²⁺) ions, while the response to Cadmium (Cd²⁺) was significantly lower, showing only a 2.5-fold increase. nih.gov This highlights the ability to design pyrazole sensors that can differentiate between similar metal ions.
Furthermore, subtle structural modifications can dramatically shift the selectivity of the sensor towards different metals. By replacing an electronegative fluorine atom with an electron-donating methoxy group on a related pyrazole scaffold, researchers developed a sensor that showed a 30-fold increase in fluorescence at 465 nm specifically for Ferric (Fe³⁺) ions, with a very low limit of detection (LoD) of 0.025 μM. nih.gov This "turn-on" response was selective for Fe³⁺ over its reduced form, Fe²⁺. nih.gov The proposed mechanism for these sensors involves the chelation of the metal ion by the nitrogen atoms of the pyrazole ring, which enhances the fluorescence of the system. nih.govcore.ac.uk Job plot analysis, a method used to determine the stoichiometry of a binding event, suggested a 1:1 complex formation between a pyrazole sensor and Zn²⁺, and a 1:2 sensor-to-metal ratio for Fe³⁺. nih.gov
| Pyrazole Derivative | Target Ion | Fluorescence Change (Fold Increase) | Emission Wavelength (λem) | Limit of Detection (LoD) |
|---|---|---|---|---|
| Pyrazole Sensor 8 (with Acetyl group) | Zn²⁺ | ~20x | 480 nm | Not Reported |
| Pyrazole Sensor 8 (with Acetyl group) | Cd²⁺ | 2.5x | 480 nm | Not Reported |
| Pyrazole Sensor 9 (with Methoxy group) | Fe³⁺ | ~30x | 465 nm | 0.025 μM |
This table summarizes the performance of two distinct pyrazole-based fluorescent sensors, highlighting their selectivity and sensitivity for different metal ions based on substituent modifications. Data sourced from a study on novel pyrazoline and pyrazole sensors. nih.gov
Integration into Optoelectronic Materials and Dye Applications
The unique photophysical properties of pyrazole derivatives, particularly those with extended π-conjugation, make them valuable components in optoelectronic materials and dyes. researchgate.netbibliotekanauki.pl The chlorophenyl-pyrazolone framework, which is structurally related to 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole, is a key precursor in the synthesis of azo and bisazo dyes. researchgate.net These dyes are produced through an azo coupling reaction with various arylamines. researchgate.net
The electronic properties of these molecules are crucial for their application in optoelectronics. Computational studies using Density Functional Theory (DFT) have been employed to investigate the photophysical characteristics of chlorophenyl-substituted pyrazolone (B3327878) derivatives. bibliotekanauki.plresearchgate.net These studies focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the difference between which (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties. bibliotekanauki.plresearchgate.net
For a series of chlorophenyl-substituted pyrazolone derivatives, DFT calculations revealed that the HOMO orbital is primarily of π-character and is delocalized across the entire molecule, including the chlorophenyl ring. bibliotekanauki.pl The LUMO, conversely, is localized mainly on the pyrazolone and adjacent carbonyl groups. bibliotekanauki.pl The calculated HOMO-LUMO gap for one such derivative, 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carbonyl) piperidin-4-one (designated as 5a), was found to be 4.344 eV. bibliotekanauki.plresearchgate.net A smaller energy gap generally indicates higher chemical reactivity and is a desirable characteristic for applications in organic emitters and other optoelectronic devices. bibliotekanauki.pl The presence of the chlorophenyl group, an electron-withdrawing moiety, increases the polarity and reactivity of the molecule, enhancing its ability to interact with other components in a material blend or with biological targets. bibliotekanauki.plresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Derivative 5a | -6.234 | -1.890 | 4.344 |
This table presents the computationally determined HOMO, LUMO, and energy gap values for a representative chlorophenyl-substituted pyrazolone derivative, indicating its electronic characteristics relevant to optoelectronic applications. Data sourced from computational photophysical studies. bibliotekanauki.plresearchgate.net
The versatility of the pyrazole core, combined with the modulating effects of the chlorophenyl substituent, provides a robust platform for creating specialized molecules for sensing and electronic applications.
Future Research Directions and Unexplored Potential of 3 4 Chlorophenyl 4 Methyl 1h Pyrazole
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future development of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole and its analogs is contingent on the adoption of advanced synthetic methodologies that prioritize efficiency, cost-effectiveness, and environmental sustainability. Traditional synthesis methods for pyrazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times. researchgate.neteurekaselect.com Modern green chemistry approaches offer compelling alternatives. researchgate.netbenthamdirect.com
Future synthetic research should focus on:
Multicomponent Reactions (MCRs): One-pot MCRs have proven highly effective for constructing pyrazole (B372694) rings and their derivatives, offering advantages in terms of atom economy and reduced waste. researchgate.netmdpi.com Applying MCR strategies to the synthesis of this compound could streamline its production significantly.
Microwave and Ultrasonic Assistance: The use of microwave irradiation and sonication can dramatically reduce reaction times and improve yields by providing efficient energy transfer. researchgate.neteurekaselect.com These techniques are well-suited for accelerating the key cyclocondensation steps in pyrazole synthesis.
Eco-Friendly Catalysts and Solvents: Research into heterogeneous, recyclable catalysts can minimize waste and simplify product purification. researchgate.net Furthermore, replacing hazardous organic solvents with greener alternatives like water or ionic liquids aligns with the principles of sustainable chemistry. researchgate.nettandfonline.com The development of solvent-free reaction conditions is another promising avenue. tandfonline.com
| Synthetic Approach | Conventional Methods | Advanced/Green Methodologies | Potential Benefits for this compound Synthesis |
| Reaction Type | Linear, multi-step synthesis | One-pot, multicomponent reactions (MCRs) researchgate.netmdpi.com | Reduced synthesis time, fewer purification steps, higher overall yield. |
| Energy Input | High-temperature reflux over long periods | Microwave irradiation, ultrasonic assistance researchgate.neteurekaselect.com | Rapid heating, significantly shorter reaction times, improved energy efficiency. |
| Solvents | Volatile and toxic organic solvents | Water, ethanol, polyethylene (B3416737) glycol (PEG), solvent-free conditions researchgate.nettandfonline.com | Reduced environmental impact, improved safety profile, lower costs. |
| Catalysts | Homogeneous acid/base catalysts | Recyclable heterogeneous catalysts (e.g., magnetic nano-catalysts) researchgate.net | Ease of separation and reuse, minimized catalyst waste. |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of this compound, a deeper understanding of its mechanism of action at the molecular level is essential. Current knowledge is often limited to its observed biological activity, but future research must delve into the specific molecular interactions that drive these effects.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific protein targets with which the compound interacts is a primary goal. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify binding partners.
Covalent Inhibition Mechanisms: Some pyrazole-based inhibitors have been shown to act via a covalent mechanism, forming a permanent bond with their target protein. nih.gov Investigating whether this compound can act as a covalent inhibitor, for instance through a serine-trapping mechanism, could reveal a potent mode of action. nih.gov Mass spectrometry-based assays can be used to confirm covalent bond formation and identify the specific amino acid residues involved. nih.gov
Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of the compound bound to its biological target(s) would provide invaluable, high-resolution insights into the precise binding mode. This information can reveal key hydrogen bonds, hydrophobic interactions, and other forces governing the interaction, which is crucial for structure-based drug design.
Kinetic and Thermodynamic Analysis: Detailed enzyme kinetics and biophysical techniques like Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (K D), enthalpy, and entropy of the interaction, providing a complete thermodynamic profile of the compound's engagement with its target.
Refined Computational Modeling for Predictive Chemical Biology
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to predict molecular behavior and guide experimental work. eurasianjournals.com Applying refined computational models to this compound can accelerate the discovery of its biological functions and help in the design of more potent analogs.
Future computational efforts should include:
Molecular Docking: Advanced docking simulations can predict the binding orientation of the compound within the active sites of a wide array of potential protein targets, helping to prioritize experimental screening. eurasianjournals.comresearchgate.net
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and molecular properties of the compound. eurasianjournals.comnih.gov This can help in understanding its stability and potential for chemical modification.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a protein target over time, assessing the stability of the interaction and revealing conformational changes that may be critical for its biological activity. eurasianjournals.commdpi.com
Pharmacophore Modeling and QSAR: By analyzing a series of related pyrazole derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds. mdpi.com
| Computational Technique | Application in Studying this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities against various protein targets (e.g., kinases, enzymes). eurasianjournals.comnih.gov | Identification of high-probability biological targets; prioritization for in vitro screening. |
| Density Functional Theory (DFT) | Calculating electronic properties, molecular orbital energies (HOMO-LUMO), and chemical reactivity descriptors. researchgate.netnih.gov | Understanding of molecular stability and electronic structure to guide synthetic modifications. |
| Molecular Dynamics (MD) Simulations | Simulating the stability of the ligand-protein complex over time in a solvated environment. eurasianjournals.commdpi.com | Validation of docking poses; insight into the dynamic nature of the binding interaction. |
| ADME/Toxicity Prediction | In silico assessment of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. rsc.org | Early-stage filtering of compounds with poor drug-like properties. |
Exploration of Novel In Vitro Biological Targets and Pathways
The broad spectrum of pharmacological activities reported for the pyrazole class suggests that this compound may interact with a variety of biological targets beyond those initially identified. globalresearchonline.netnih.govmdpi.com A systematic exploration of novel in vitro targets and pathways is a critical step toward uncovering new therapeutic applications.
Future research should involve:
Broad Kinase Screening: The pyrazole scaffold is a common feature in kinase inhibitors. rsc.org Screening the compound against a comprehensive panel of human kinases could identify novel inhibitory activities. For example, related N-(4-chlorophenyl) substituted pyrazoles have shown inhibitory activity against PKBβ/AKT2, a key enzyme in glioma pathways. nih.gov
Anticancer and Anti-proliferative Assays: The compound should be evaluated against diverse cancer cell lines representing various tumor types. rsc.orgnih.gov The NCI-60 cell line screen is a powerful tool for identifying novel anticancer agents and understanding their mechanisms of action. rsc.org
Anti-inflammatory and Immunomodulatory Targets: Pyrazole derivatives, such as Celecoxib, are well-known anti-inflammatory agents. nih.gov Investigating the effect of this compound on key inflammatory mediators like cyclooxygenase (COX) enzymes, cytokines, and signaling pathways like NF-κB is warranted.
Antimicrobial and Antiviral Potential: Given the documented antimicrobial properties of other pyrazole derivatives, the compound should be tested against a panel of pathogenic bacteria, fungi, and viruses to explore its potential as an anti-infective agent. rsc.org
By pursuing these integrated research directions, the scientific community can systematically map the synthetic landscape, molecular mechanisms, and biological activity of this compound, paving the way for its potential development into a valuable chemical probe or therapeutic lead.
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .
How can HPLC methods be optimized for purity analysis?
Advanced Research Question
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation. Method validation includes:
- Linearity : R² >0.999 over 1–100 µg/mL.
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.
- Accuracy : Spike-recovery rates of 98–102% .
How do crystal packing interactions influence physicochemical properties?
Advanced Research Question
Crystal structures of pyrazole derivatives reveal C–H···O (2.8 Å) and π-π interactions (3.4–3.7 Å) that enhance thermal stability (decomposition >200°C). For example, a coumarin-pyrazole hybrid exhibited layered packing via offset π-stacking, contributing to its low solubility in aqueous buffers .
How can regioselectivity be controlled during pyrazole synthesis?
Advanced Research Question
Regioselectivity in cyclocondensation is influenced by:
- Directing Groups : Electron-withdrawing substituents (e.g., Cl) favor 1,3-dipolar addition at the para position .
- Catalysts : CuI in DMF promotes 4-methyl substitution (yield >75%) .
- Temperature : Reactions at 80°C reduce byproduct formation (e.g., regioisomeric impurities <5%) .
What methods determine solubility and partition coefficients (logP)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
